N-(1-pyridin-2-ylethyl)formamide
Overview
Description
Synthesis Analysis
N-(pyridin-2-yl)amides, which include “N-(1-pyridin-2-ylethyl)formamide”, can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions are mild and metal-free .Molecular Structure Analysis
The formamide molecule (HCONH2) is composed of a carbonyl and an amino group, both capable of forming strong hydrogen bonds . This structure is likely to be similar in “N-(1-pyridin-2-ylethyl)formamide”.Chemical Reactions Analysis
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Physical And Chemical Properties Analysis
“N-(1-pyridin-2-ylethyl)formamide” is a pyrimidine, one of the two most important biological families of nitrogen-containing molecules called nitrogen bases . Pyrimidines have been known since their early days as essential components of nucleic acid to their current usage in the chemotherapy of AIDS .Scientific Research Applications
3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Application Summary : N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Methods of Application : The reaction conditions for this synthesis are mild and metal-free . This method provides a new approach for constructing amides directly by C–C bond cleavage .
- Results or Outcomes : This chemodivergent synthesis provides a convenient method to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials .
4. Applications in Biomedical, Cosmetics, and Wastewater Treatment Industries
- Application Summary : Poly (N-vinyl formamide-co-acrylamide) hydrogels, which could potentially involve N-(1-pyridin-2-ylethyl)formamide in their synthesis, have applications in various industries .
- Methods of Application : The mechanical behavior of these hydrogels is enhanced with increasing N-vinyl formamide concentration .
- Results or Outcomes : These hydrogels have potential applications in biomedical, cosmetics, and wastewater treatment industries .
5. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Application Summary : N-(pyridin-2-yl)amides can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process involves the formation of N-(pyridin-2-yl)amides in toluene via C–C bond cleavage promoted by I2 and TBHP .
- Methods of Application : The reaction conditions for this synthesis are mild and metal-free . This method provides a new approach for constructing amides directly by C–C bond cleavage .
- Results or Outcomes : This chemodivergent synthesis provides a convenient method to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from the same starting materials .
6. Applications in Biomedical, Cosmetics, and Wastewater Treatment Industries
- Application Summary : Poly (N-vinyl formamide-co-acrylamide) hydrogels, which could potentially involve N-(1-pyridin-2-ylethyl)formamide in their synthesis, have applications in various industries .
- Methods of Application : The mechanical behavior of these hydrogels is enhanced with increasing N-vinyl formamide concentration .
- Results or Outcomes : These hydrogels have potential applications in biomedical, cosmetics, and wastewater treatment industries .
Future Directions
The synthesis of N-(pyridin-2-yl)amides, including “N-(1-pyridin-2-ylethyl)formamide”, has been a topic of interest in recent years due to their varied medicinal applications . Future research may focus on developing more efficient synthesis methods and exploring new applications of these compounds .
properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-7(10-6-11)8-4-2-3-5-9-8/h2-7H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQHLUIFRDFEMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378037 | |
Record name | N-(1-pyridin-2-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-2-ylethyl)formamide | |
CAS RN |
854701-06-7 | |
Record name | N-(1-pyridin-2-ylethyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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